molecular formula C16H22O5 B3253763 (1'R,3'aR,4'aR,8'aR,9'S,9'aS)-Decahydro-1'-methyl-3'-oxo-spiro[1,3-dioxolane-2,6'(3'H)-naphtho[2,3-c]furan]-9'-carboxaldehyde CAS No. 226916-29-6

(1'R,3'aR,4'aR,8'aR,9'S,9'aS)-Decahydro-1'-methyl-3'-oxo-spiro[1,3-dioxolane-2,6'(3'H)-naphtho[2,3-c]furan]-9'-carboxaldehyde

Cat. No.: B3253763
CAS No.: 226916-29-6
M. Wt: 294.34 g/mol
InChI Key: NMEXOZUNSUBUJA-UCKQBZRPSA-N
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Description

(1’R,3’aR,4’aR,8’aR,9’S,9’aS)-Decahydro-1’-methyl-3’-oxo-spiro[1,3-dioxolane-2,6’(3’H)-naphtho[2,3-c]furan]-9’-carboxaldehyde is a complex organic compound with a unique spiro structure. This compound is characterized by its decahydro-naphthofuran core, which is fused with a dioxolane ring and a carboxaldehyde functional group. The stereochemistry of the compound is defined by multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’R,3’aR,4’aR,8’aR,9’S,9’aS)-Decahydro-1’-methyl-3’-oxo-spiro[1,3-dioxolane-2,6’(3’H)-naphtho[2,3-c]furan]-9’-carboxaldehyde typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Decahydro-naphthofuran Core: This step involves the cyclization of a suitable precursor to form the decahydro-naphthofuran structure.

    Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a reaction with a diol and an aldehyde under acidic conditions.

    Functionalization with Carboxaldehyde:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(1’R,3’aR,4’aR,8’aR,9’S,9’aS)-Decahydro-1’-methyl-3’-oxo-spiro[1,3-dioxolane-2,6’(3’H)-naphtho[2,3-c]furan]-9’-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxaldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1’R,3’aR,4’aR,8’aR,9’S,9’aS)-Decahydro-1’-methyl-3’-oxo-spiro[1,3-dioxolane-2,6’(3’H)-naphtho[2,3-c]furan]-9’-carboxaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1’R,3’aR,4’aR,8’aR,9’S,9’aS)-Decahydro-1’-methyl-3’-oxo-spiro[1,3-dioxolane-2,6’(3’H)-naphtho[2,3-c]furan]-9’-carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Decahydro-naphthofuran Derivatives: Compounds with similar core structures but different functional groups.

    Spiro Compounds: Other spiro compounds with different ring systems and substituents.

    Carboxaldehyde Derivatives: Compounds with similar carboxaldehyde functional groups but different core structures.

Uniqueness

The uniqueness of (1’R,3’aR,4’aR,8’aR,9’S,9’aS)-Decahydro-1’-methyl-3’-oxo-spiro[1,3-dioxolane-2,6’(3’H)-naphtho[2,3-c]furan]-9’-carboxaldehyde lies in its combination of a spiro structure, multiple chiral centers, and diverse reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1'R,3'aR,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-9-14-12(15(18)21-9)6-10-7-16(19-4-5-20-16)3-2-11(10)13(14)8-17/h8-14H,2-7H2,1H3/t9-,10-,11-,12-,13+,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEXOZUNSUBUJA-UCKQBZRPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3CC4(CCC3C2C=O)OCCO4)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H](C[C@@H]3CC4(CC[C@H]3[C@@H]2C=O)OCCO4)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1'R,3'aR,4'aR,8'aR,9'S,9'aS)-Decahydro-1'-methyl-3'-oxo-spiro[1,3-dioxolane-2,6'(3'H)-naphtho[2,3-c]furan]-9'-carboxaldehyde
Reactant of Route 2
(1'R,3'aR,4'aR,8'aR,9'S,9'aS)-Decahydro-1'-methyl-3'-oxo-spiro[1,3-dioxolane-2,6'(3'H)-naphtho[2,3-c]furan]-9'-carboxaldehyde
Reactant of Route 3
(1'R,3'aR,4'aR,8'aR,9'S,9'aS)-Decahydro-1'-methyl-3'-oxo-spiro[1,3-dioxolane-2,6'(3'H)-naphtho[2,3-c]furan]-9'-carboxaldehyde
Reactant of Route 4
(1'R,3'aR,4'aR,8'aR,9'S,9'aS)-Decahydro-1'-methyl-3'-oxo-spiro[1,3-dioxolane-2,6'(3'H)-naphtho[2,3-c]furan]-9'-carboxaldehyde
Reactant of Route 5
(1'R,3'aR,4'aR,8'aR,9'S,9'aS)-Decahydro-1'-methyl-3'-oxo-spiro[1,3-dioxolane-2,6'(3'H)-naphtho[2,3-c]furan]-9'-carboxaldehyde
Reactant of Route 6
(1'R,3'aR,4'aR,8'aR,9'S,9'aS)-Decahydro-1'-methyl-3'-oxo-spiro[1,3-dioxolane-2,6'(3'H)-naphtho[2,3-c]furan]-9'-carboxaldehyde

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